Lipase-Catalyzed Resolution: Achieving >95% ee for All Four Stereoisomers – A Benchmark for Chiral Purity
The four stereoisomers of 3-bromo-2-butanol acetate were prepared via lipase-catalyzed kinetic resolution of racemic syn- and anti-acetates, achieving >95% enantiomeric excess (ee) for all stereoisomers and isolated yields of 35–40% (based on starting racemates) [1]. This contrasts with the anti‑esters, which are readily available from 2,3‑butanediol enantiomers, but the syn‑esters are not readily accessible via that route, making the lipase method essential for obtaining syn‑isomers in high optical purity [1].
| Evidence Dimension | Enantiomeric excess (ee) of resolved stereoisomers |
|---|---|
| Target Compound Data | >95% ee for all four stereoisomers; 35–40% yield |
| Comparator Or Baseline | Alternative synthesis from 2,3‑butanediol enantiomers: anti‑esters readily accessible; syn‑esters not readily available |
| Quantified Difference | Achieves >95% ee for syn‑esters, which are not accessible from 2,3‑butanediol |
| Conditions | Lipase-catalyzed hydrolysis or esterification; preparative scale |
Why This Matters
Procuring 3‑bromo‑2‑butanol acetate from a supplier that can provide specific stereoisomers at >95% ee is essential for asymmetric synthesis projects requiring syn‑ester building blocks, as alternative routes fail to deliver this stereoisomer with comparable optical purity.
- [1] Jacobsen, E. E., et al. (2005). Preparation of the four stereoisomers of 3-bromo-2-butanol or their acetates via lipase-catalysed resolutions of the racemates derived from dl- or meso-2,3-butanediol. Tetrahedron: Asymmetry, 16(15), 2607–2611. View Source
